molecular formula C19H17Cl2N3OS B7733023 MFCD06642227

MFCD06642227

Cat. No.: B7733023
M. Wt: 406.3 g/mol
InChI Key: YGRNHFKCHDXXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “MFCD06642227” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes. The compound’s detailed chemical name and structure are crucial for understanding its behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06642227” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes:

    Initial Reactants: The process begins with specific organic or inorganic reactants.

    Reaction Conditions: These include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD06642227” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions yield substituted compounds.

Scientific Research Applications

“MFCD06642227” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research explores its use in drug development and as a potential treatment for various diseases.

    Industry: It is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD06642227” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions are crucial for its biological and therapeutic effects.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-12-5-2-3-8-16(12)22-11-17(25)24-19-23-10-14(26-19)9-13-6-4-7-15(20)18(13)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNHFKCHDXXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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